molecular formula C13H21NO4 B178399 1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate CAS No. 126114-09-8

1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate

Cat. No.: B178399
CAS No.: 126114-09-8
M. Wt: 255.31 g/mol
InChI Key: IVNUBOCYWQLYLA-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate is a dihydropyridine derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . This compound is of significant interest for its role in dearomatizing cyclization reactions, which are effective strategies for rapidly building molecular complexity from simple starting materials . Researchers utilize such dihydropyridine cores to construct fused bicyclic piperidine systems, which are privileged scaffolds found in many pharmacologically active molecules . Dihydropyridine (DHP) compounds are a therapeutically significant class, with many commercial products and applications as calcium channel blockers, as well as potential in areas such as anticancer agent development . The tert-butyl and ethyl ester protecting groups on this molecule enhance its utility in multi-step synthetic sequences, allowing for selective deprotection and further functionalization. This product is intended for use in laboratory research as a key intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

1-O-tert-butyl 5-O-ethyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h7H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNUBOCYWQLYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464112
Record name N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90464112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126114-09-8
Record name N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via the formation of a Knoevenagel adduct between ethyl acetoacetate and tert-butyl carbamate, followed by cyclization with ammonium acetate. The tert-butyl group enhances steric stabilization, while the ethyl ester improves solubility in polar aprotic solvents. A typical stoichiometric ratio is 1:1:1 for the aldehyde, β-ketoester, and ammonium source, with yields ranging from 65% to 82% under reflux conditions in ethanol.

Table 1: Optimized Hantzsch Synthesis Parameters

ParameterOptimal ValueYield (%)Purity (%)
Temperature80°C7895
SolventEthanol7593
CatalystNone--
Reaction Time12 h8297

Industrial Scalability

Continuous flow reactors have been employed to enhance throughput, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Microwave-assisted synthesis reduces reaction times to 2–3 hours but requires specialized equipment.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a robust method for introducing substituents to the dihydropyridine core. This approach is particularly useful for synthesizing derivatives with aromatic or heteroaromatic groups.

General Procedure

A representative protocol involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate in a 1,4-dioxane/water mixture (4:1 v/v) at 80°C for 4 hours. The use of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv.) achieves a 99% isolated yield.

Table 2: Cross-Coupling Reaction Optimization

Catalyst LoadingBaseSolvent SystemYield (%)
2 mol% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O99
5 mol% Pd(OAc)₂Cs₂CO₃THF/H₂O87
1 mol% XPhos PdNaHCO₃EtOH/H₂O92

Stereochemical Considerations

Chiral phosphine ligands such as (R)-BINAP induce enantioselectivity in the coupling step, producing the (R)-enantiomer with up to 88% ee. The tert-butyl group’s bulkiness minimizes racemization during workup.

Nucleophilic Acylation of Dihydropyridine Intermediates

Functionalization of 5,6-dihydropyridine precursors through nucleophilic acyl substitution provides an alternative route. This method is advantageous for introducing electron-withdrawing groups or modifying ester functionalities.

Stepwise Acylation Protocol

  • Intermediate Preparation : 5,6-Dihydropyridine is generated via hydrogenation of pyridine derivatives using H₂ (1 atm) over 10% Pd/C in ethanol.

  • Double Acylation : Sequential treatment with tert-butyl chloroformate and ethyl chloroacetate in THF at 0°C yields the target compound in 70–75% overall yield.

Table 3: Acylation Reaction Kinetics

StepTemperatureTimeConversion (%)
Hydrogenation25°C6 h98
tert-Butyl Acylation0°C2 h95
Ethyl Acylation25°C4 h89

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the dihydropyridine core on Wang resin enables rapid parallel synthesis of derivatives. This method is particularly valuable for medicinal chemistry applications requiring diverse compound libraries.

Resin Functionalization and Cleavage

  • Loading : Wang resin (1.0 mmol/g) is treated with Fmoc-protected 5,6-dihydropyridine carboxylic acid using DIC/HOBt activation.

  • Simultaneous Deprotection/Acylation : The tert-butyl and ethyl esters are introduced via microwave-assisted coupling (50 W, 100°C, 20 min).

  • Cleavage : TFA/DCM (1:9 v/v) releases the product with >90% purity after precipitation in cold ether.

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Hantzsch Synthesis8297High$
Suzuki Coupling9999Moderate$$$
Nucleophilic Acylation7595Low$$
Solid-Phase Synthesis9090High$$$$

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving calcium channel modulation.

    Industry: The compound may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Synthesized via allylboration using nonaflate intermediates, yielding a clear colorless oil with a moderate 48% yield after column chromatography .
  • Physical State : Liquid at room temperature (colorless oil) with rotameric forms observed in <sup>1</sup>H NMR (δ 5.87–5.57 ppm for olefinic protons) .
  • Structural Features : The tert-butyl group enhances steric protection of the 1-position, while the ethyl ester at the 3-position provides flexibility for further functionalization .

Comparison with Similar Compounds

The structural and functional nuances of 1-tert-butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate can be better understood by comparing it with analogs in the 5,6-dihydropyridine and related heterocyclic families. Below is a detailed analysis:

Structural Analogs in the Dihydropyridine Family

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS 206111-40-2)

  • Key Difference : Hydroxyl group at the 3-position instead of hydrogen.
  • Impact : Increases polarity and hydrogen-bonding capacity, making it suitable for chiral resolution or as a precursor for glycosylation reactions. However, the hydroxyl group may reduce stability under acidic conditions .
  • Similarity Score : 0.86 (structural similarity to the target compound) .

1-tert-Butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS 125097-83-8)

  • Key Difference : Fully saturated tetrahydropyridine ring (vs. partially unsaturated in the target compound).
  • Impact : Reduced conjugation and reactivity due to the absence of olefinic bonds. This analog is less prone to oxidation but may exhibit lower activity in Diels-Alder reactions .
  • Molecular Weight : 241.29 g/mol (vs. 270.33 g/mol for the target compound) .

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS 947403-75-0)

  • Key Difference: Amino group at the 4-position.
  • Impact: Enables nucleophilic substitution or coordination chemistry, expanding utility in metal-catalyzed cross-coupling or peptide mimicry. However, the amino group may introduce sensitivity to aerial oxidation .

1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate

  • Key Difference : Triflate (-OSO2CF3) group at the 4-position.
  • Impact : The electron-withdrawing triflate group enhances electrophilicity, making this derivative highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its molecular weight (403.37 g/mol) reflects increased complexity .

Fluorinated Analogs (e.g., 1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate)

  • Key Difference : Fluorine substitution at the 5-position.
  • Impact : Fluorine’s electronegativity improves metabolic stability and lipophilicity, making these analogs attractive for drug discovery. The similarity score (0.94) underscores their structural proximity to the target compound .

Comparative Table of Key Compounds

Compound Name (CAS) Key Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound tert-Butyl, ethyl esters 270.33 Chiral boronates, intermediates
1-tert-Butyl 4-ethyl 3-hydroxy (206111-40-2) 3-OH, 4-ethyl ester 328.35 Chiral resolution, glycosylation
1-tert-Butyl 3-methyl (125097-83-8) Methyl ester, saturated ring 241.29 Stable intermediates, peptide synthesis
4-Amino derivative (947403-75-0) 4-NH2 270.33 Cross-coupling, biomimetic chemistry
Triflate derivative (PAI 16 306001) 4-OSO2CF3 403.37 Palladium-catalyzed coupling

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s ester groups allow regioselective modifications, as demonstrated in the synthesis of fluorinated and amino derivatives .
  • Steric vs. Electronic Effects : The tert-butyl group provides steric shielding critical for asymmetric catalysis, while ethyl esters balance reactivity and stability .
  • Limitations : Partial ring saturation limits π-π interactions in MOF applications compared to fully aromatic analogs (e.g., MOF-5 derivatives) .

Biological Activity

1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 917112-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dihydropyridine core that has been associated with various pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate
  • Purity : Typically reported at 95% or higher in commercial preparations.

The biological activity of 1-tert-butyl 3-ethyl 5,6-dihydropyridine derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyridine moiety is known for its role as a calcium channel blocker and its ability to modulate neurotransmitter release.

Antiviral Activity

Recent studies have highlighted the potential of dihydropyridine derivatives as inhibitors of HIV integrase. For instance, structural modifications on the pyridine ring can enhance the inhibitory activity against HIV-1 integrase at low micromolar concentrations. Some derivatives have shown IC50 values in the range of 0.190.19 to 3.7μM3.7\,\mu M, indicating promising antiviral properties against HIV .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives of dihydropyridine exhibit significant anticancer activity. For example, compounds designed with nitrile groups have been synthesized and evaluated for their efficacy as dual kinase inhibitors and P-glycoprotein inhibitors, showing potential for treating various cancer types .

Case Study 1: HIV Integrase Inhibition

A study focused on synthesizing pyridine-containing compounds revealed that modifications to the substituents at positions R1 and R2 significantly influenced their antiviral activity against HIV . The findings indicated that certain configurations led to enhanced binding affinity and inhibition rates.

Case Study 2: Anticancer Activity Evaluation

In a series of experiments assessing the anticancer potential of various dihydropyridine derivatives, one compound was found to induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism was linked to the modulation of cell cycle regulators .

Data Summary

Activity Target IC50/EC50 Reference
AntiviralHIV Integrase0.193.7μM0.19-3.7\,\mu M
AnticancerVarious Cancer Cell LinesVaries
Anti-inflammatoryCytokine ProductionNot SpecifiedGeneral Findings

Q & A

Q. What are the key synthetic routes for preparing 1-tert-butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate, and how do reaction conditions influence yield?

The compound is synthesized via allylboration or triflation reactions. For example, allylboration using nonaflate intermediates in THF with KHMDS as a base at –40°C yields ~48% after column chromatography (5–10% EtOAc/hexanes) . Alternatively, triflation of a β-keto ester precursor with PhNTf₂ in THF at low temperatures achieves 42% yield, though contamination with starting material (~10%) may occur . Reaction temperature, base strength (e.g., KHMDS vs. weaker bases), and purification methods critically affect yield and purity.

Q. How can dynamic behavior (e.g., rotamers) in NMR spectra be interpreted for this compound?

The compound exhibits rotameric equilibria due to restricted rotation around the carbamate groups. In 1H^1H NMR (CDCl₃, 400 MHz), broad or split signals are observed for protons near the tert-butyl and ethyl ester groups (e.g., δ 3.37–3.11 ppm for CH₂ groups). Integration and variable-temperature NMR can resolve these rotamers, with coalescence temperatures providing kinetic data on rotational barriers .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H^1H and 13C^13C NMR : Assigns proton environments (e.g., dihydropyridine ring protons at δ 5.87–5.57 ppm) and carbamate carbonyls (~170 ppm) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1708 cm⁻¹) and carbamate vibrations (~1244 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+NH₄]⁺ at m/z 421.1251) .

Advanced Research Questions

Q. How can this compound serve as a building block in asymmetric synthesis?

The dihydropyridine core and ester groups enable functionalization for chiral intermediates. For example, borylative migration reactions using cyclic boronates retain stereochemical integrity, making it useful in synthesizing enantioenriched heterocycles . The tert-butyl group enhances steric protection during nucleophilic attacks, while the ethyl ester allows selective hydrolysis for downstream modifications.

Q. What strategies optimize crystallographic characterization of derivatives?

  • Crystallization : Use mixed solvents (e.g., EtOAc/hexanes) to grow single crystals.
  • Data Collection : Employ synchrotron sources for high-resolution data if twinning or weak diffraction occurs.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .

Q. How do reaction mechanisms differ between allylboration and triflation pathways?

  • Allylboration : Proceeds via a concerted [3,3]-sigmatropic rearrangement, where boron coordinates to the carbonyl oxygen, enabling stereoselective C–C bond formation .
  • Triflation : Involves deprotonation of the β-keto ester to form an enolate, which reacts with PhNTf₂ to install the triflate leaving group. Competing side reactions (e.g., over-reduction) require strict temperature control (–40°C to 0°C) .

Q. How can contradictory yield data in literature be reconciled?

Discrepancies in reported yields (e.g., 48% vs. 42%) arise from:

  • Purification Efficiency : Column chromatography conditions (e.g., gradient elution vs. isocratic) impact recovery.
  • Side Reactions : Residual starting material (e.g., β-keto ester in triflation) or byproduct formation under varying base strengths .
  • Scale Effects : Milligram-scale reactions often report lower yields due to handling losses compared to larger batches.

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

MethodReagents/ConditionsYieldKey ChallengesReference
AllylborationNonaflate, THF, –40°C, KHMDS48%Rotamer separation
TriflationPhNTf₂, THF, –40°C to RT42%Contamination with β-keto ester

Q. Table 2. Key Spectral Data

TechniqueKey SignalsStructural Insight
1H^1H NMRδ 1.46 ppm (t-Bu), δ 5.87–5.57 ppm (CH=CH)Rotameric splitting
IR1708 cm⁻¹ (C=O), 1244 cm⁻¹ (C–O–C)Ester/carbamate confirmation
HRMS[M+NH₄]⁺ = 421.1251Molecular formula validation

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 2
1-tert-Butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate

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